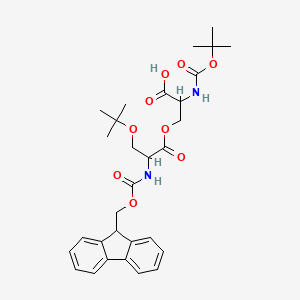

Boc-L-Ser(Fmoc-L-Ser(tBu))-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-L-Ser(Fmoc-L-Ser(tBu))-OH is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by two groups: the tert-butoxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Ser(Fmoc-L-Ser(tBu))-OH involves several steps. Initially, L-serine is reacted with tert-butyl bromide to form Boc-L-Ser-OtBu. The hydroxyl group of this intermediate is then activated using methanesulfonyl chloride under basic conditions, typically with triethylamine . The activated intermediate is then reacted with Fmoc-L-Ser(tBu)-OH to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Boc-L-Ser(Fmoc-L-Ser(tBu))-OH undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Boc and Fmoc protecting groups under acidic and basic conditions, respectively.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Boc group is removed using trifluoroacetic acid (TFA), while the Fmoc group is removed using piperidine.

Coupling: Common reagents include 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and diisopropylethylamine (DIPEA).

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the other amino acids or peptides involved in the coupling reactions.

Scientific Research Applications

Boc-L-Ser(Fmoc-L-Ser(tBu))-OH is widely used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Utilized in the study of protein structure and function.

Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of synthetic peptides for various applications, including diagnostics and research tools.

Mechanism of Action

The mechanism of action of Boc-L-Ser(Fmoc-L-Ser(tBu))-OH involves the selective protection and deprotection of functional groups during peptide synthesis. The Boc and Fmoc groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions. This allows for the controlled formation of peptide bonds, leading to the synthesis of specific peptide sequences.

Comparison with Similar Compounds

Similar Compounds

Boc-L-Ser(Bzl)-OH: Another serine derivative with a benzyl protecting group.

Fmoc-L-Ser(tBu)-OH: Similar to Boc-L-Ser(Fmoc-L-Ser(tBu))-OH but lacks the Boc group.

Uniqueness

This compound is unique due to the presence of both Boc and Fmoc protecting groups, allowing for greater control and selectivity in peptide synthesis. This dual protection strategy is particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is crucial.

Biological Activity

Boc-L-Ser(Fmoc-L-Ser(tBu))-OH is a modified amino acid that plays a significant role in peptide synthesis and exhibits various biological activities. This compound is particularly noted for its applications in the development of peptides that can mimic biological functions, making it a valuable tool in pharmaceutical research and development.

Chemical Structure and Properties

This compound, also known as N-(tert-butoxycarbonyl)-L-serine, features two protective groups: the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). These modifications enhance its stability during synthesis and allow for selective deprotection at specific stages of peptide assembly. The compound's chemical formula is C22H25N2O5, with a molecular weight of approximately 399.44 g/mol.

Biological Applications

The biological activity of this compound can be categorized into several key areas:

1. Peptide Synthesis:

- Solid-Phase Peptide Synthesis (SPPS): This compound is utilized in SPPS, allowing for the efficient assembly of peptides with desired sequences. The Boc and Fmoc groups facilitate the protection of amino groups, enabling stepwise addition of amino acids without unwanted side reactions .

- Cyclic Peptide Formation: Research indicates that this compound can be employed in the synthesis of cyclic peptides, which often exhibit enhanced stability and bioactivity compared to linear counterparts .

2. Antimicrobial Activity:

- Studies have demonstrated that peptides synthesized using this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) were reported in the range of 1–8 µM, indicating potent antibacterial effects .

3. Immunomodulatory Effects:

- There is emerging evidence that peptides derived from this compound may influence immune responses. Neurotrophins, which are implicated in immune regulation, have been shown to interact with serine derivatives, suggesting potential therapeutic applications in immunology .

Research Findings

Several studies have highlighted the versatility and biological significance of this compound:

Case Studies

Case Study 1: Antibacterial Peptides

A series of peptides synthesized using this compound were tested against various bacterial strains. The results indicated that certain sequences exhibited rapid permeabilization effects on bacterial membranes, leading to significant reductions in colony-forming units within minutes. This rapid action underscores the potential for developing new antimicrobial agents based on this compound .

Case Study 2: Immunological Applications

Research focusing on neurotrophin receptors has shown that peptides derived from serine derivatives can modulate immune cell behavior. The interaction between these peptides and immune cells suggests potential applications in vaccine development and immune therapies .

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O9/c1-29(2,3)40-17-24(26(35)38-16-23(25(33)34)31-28(37)41-30(4,5)6)32-27(36)39-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,15-17H2,1-6H3,(H,31,37)(H,32,36)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMUANKHZZCWSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.